molecular formula C24H24N4O2S B3009303 N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251639-66-3

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No. B3009303
CAS RN: 1251639-66-3
M. Wt: 432.54
InChI Key: VKFJUYSCZURQBP-UHFFFAOYSA-N
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Description

The compound “N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide” is a chemical compound with the molecular formula C18H19N3O2S. Its average mass is 341.427 Da and its monoisotopic mass is 341.119812 Da .

Scientific Research Applications

Structural Analysis and Synthesis

Research into compounds structurally related to N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide often focuses on their crystal structures to understand their molecular conformation and potential interactions. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed a folded conformation around the methylene carbon atom of the thioacetamide bridge, indicating intramolecular hydrogen bonding that stabilizes this conformation (Subasri et al., 2016). Such insights are crucial for designing compounds with specific biological activities.

Antitumor and Antimicrobial Activities

Compounds within this chemical family have been explored for their potential antitumor and antimicrobial activities. The synthesis of classical and nonclassical analogs as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents highlights the exploration into dual inhibitory effects against human enzymes and tumor cell lines (Gangjee et al., 2007). Moreover, novel heterocyclic compounds incorporating the antipyrine moiety, derived from similar chemical structures, have been tested for antimicrobial activities, further underscoring the versatility of these compounds in drug development (Bondock et al., 2008).

Radiosynthesis and Imaging Applications

The radiosynthesis of [18F]PBR111 from 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are selective ligands of the translocator protein (18 kDa), represents a significant application in imaging and diagnostic fields. This process involves a one-step nucleophilic aliphatic substitution, allowing for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). Such developments are vital for advancing diagnostic capabilities and understanding disease mechanisms.

Synthesis and Evaluation of Derivatives for Biological Activity

The synthesis of derivatives from the pyrimidine and thieno[3,2-d]pyrimidine scaffolds underlines the ongoing efforts to explore the biological activities of these compounds. Notably, the design and synthesis of compounds with modifications at various positions on the pyrimidine ring aim to enhance antitumor activity and selectivity. Evaluation of these derivatives against cancer cell lines contributes to the identification of potential new therapeutic agents (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-16(2)28-15-25-22-20(17-8-5-4-6-9-17)13-27(23(22)24(28)30)14-21(29)26-18-10-7-11-19(12-18)31-3/h4-13,15-16H,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFJUYSCZURQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

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